2-Pentylheptansäure

Übersicht

Beschreibung

Dipentylacetic acid, while not directly studied in the provided papers, is structurally related to diphenylacetic acid and its derivatives, which have been extensively researched. Diphenylacetic acid is a compound of interest due to its pharmacological properties and its role in various chemical reactions. For instance, it has been used as a substrate in Pd(II)-catalyzed enantioselective C-H olefination, which is a method to produce olefinated products with a specific absolute configuration . Moreover, diphenylacetic acid can form chiral molecular crystals with acridine, which exhibit interesting photodecarboxylating condensation reactions .

Synthesis Analysis

The synthesis of diphenylacetic acid derivatives has been achieved through various methods. One such method involves the condensation of mandelic acid with benzene in the presence of AlCl3, yielding diphenylacetic acid with high efficiency . This method can be adapted to synthesize different derivatives by using toluene or chlorobenzene instead of benzene. Additionally, a series of diphenylacetic acid derivatives have been synthesized from 2-phenyl-2-(p-nitrophenyl) propio- and butyronitriles, demonstrating the versatility of synthetic approaches for these compounds .

Molecular Structure Analysis

The molecular structure of diphenylacetic acid has been determined by X-ray diffraction, revealing a monoclinic space group and a propeller-like conformation due to the torsions of the phenyl planes around the central carboxylic plane . This conformation is stabilized by strong hydrogen bonds forming dimers, as well as weaker C–H···π and π···π interactions that connect these dimers . The crystal structure of related compounds, such as tripropylacetic acid, has also been studied, showing a planar, fully extended chain conformation that is directly related to its biological activity .

Chemical Reactions Analysis

Diphenylacetic acid and its derivatives participate in various chemical reactions. For example, the chiral molecular crystal formed by diphenylacetic acid and acridine can undergo stereospecific decarboxylating condensation upon irradiation, leading to the formation of chiral compounds with significant enantiomeric excess . The Pd(II)-catalyzed enantioselective C-H olefination of diphenylacetic acid substrates also highlights the reactivity of these compounds in producing enantioenriched olefins .

Physical and Chemical Properties Analysis

The physical and chemical properties of diphenylacetic acid derivatives are influenced by their molecular structure. The strong hydrogen bonding and intermolecular interactions observed in the crystal structure of diphenylacetic acid suggest a high degree of molecular association, which can affect its melting point, solubility, and other physical properties . The anticonvulsant activity of dipropylacetic and tripropylacetic acids, which are structurally related to diphenylacetic acid, is attributed to their competitive inhibition of GABA-transaminase, indicating that the structural features of these compounds play a crucial role in their biological activity .

Wissenschaftliche Forschungsanwendungen

Molekularsimulationen und Visualisierung

2-Pentylheptansäure wird in molekularen Simulationen verwendet, um ihre Wechselwirkungen auf atomarer Ebene zu verstehen. Programme wie Amber, GROMACS und Pymol nutzen diese Verbindung, um detaillierte Simulationsvisualisierungen zu erstellen . Diese Simulationen sind entscheidend für die Vorhersage des Verhaltens des Moleküls in verschiedenen Umgebungen und können bei der Entwicklung neuer Materialien und Medikamente helfen.

Lithium-Ionomer-Forschung

Im Bereich der Energiespeicherung dient this compound als kleines Molekülanalogon für lithiumneutralisierte Ionomere . Die Forschung auf diesem Gebiet konzentriert sich auf die Ionendynamik innerhalb dieser Materialien, die für die Verbesserung der Leistung von Lithium-Ionen-Batterien unerlässlich ist.

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is suggested that branched carboxylic acids like 2-pentylheptanoic acid may interact with histone deacetylases . These enzymes play a crucial role in regulating gene expression by removing acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly.

Mode of Action

It is suggested that the compound may interact with its targets in a manner similar to other branched carboxylic acids . For instance, valproic acid, a known developmental toxicant and a branched carboxylic acid, is known to inhibit histone deacetylases, leading to hyperacetylation of histones and changes in gene expression

Biochemical Pathways

Based on its potential interaction with histone deacetylases, it can be inferred that 2-pentylheptanoic acid may influence gene expression and thus potentially affect a wide range of biochemical pathways .

Pharmacokinetics

A study on branched carboxylic acids suggests that as the branched chain increases, the predicted plasma cmax decreases

Result of Action

If 2-pentylheptanoic acid does indeed interact with histone deacetylases, it could potentially lead to changes in gene expression, which could in turn affect a wide range of cellular processes .

Eigenschaften

IUPAC Name |

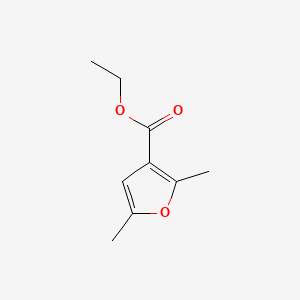

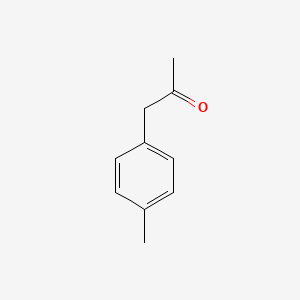

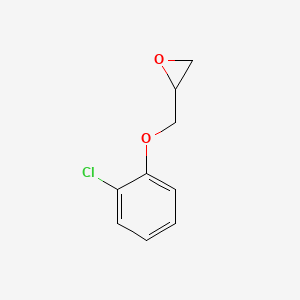

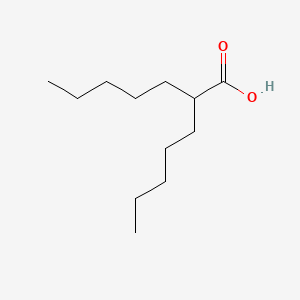

2-pentylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-3-5-7-9-11(12(13)14)10-8-6-4-2/h11H,3-10H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVOWOHSFJLXOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCCCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70202574 | |

| Record name | Dipentylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5422-52-6 | |

| Record name | Dipentylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005422526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptanoic acid, 2-pentyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11353 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dipentylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can computational modeling provide insights into the behavior of 2-pentylheptanoic acid?

A2: Yes, molecular dynamics simulations have been employed to investigate the ion dynamics of lithium-neutralized 2-pentylheptanoic acid, serving as a small molecule analogue of a lithium ionomer. [] These simulations, conducted under an external electric field, revealed that the ionic aggregates within the system align with the applied field. [] Furthermore, by analyzing the system's response to an oscillating electric field, researchers identified a dynamic transition associated with rearrangements of these ionic aggregates. [] These findings demonstrate the utility of computational modeling in understanding the dynamic behavior of 2-pentylheptanoic acid and its interactions at the molecular level.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.